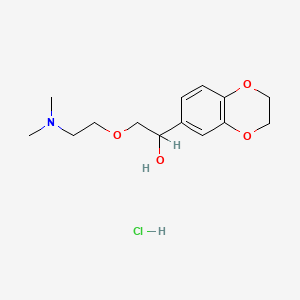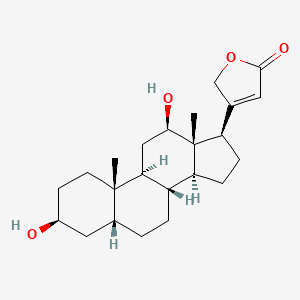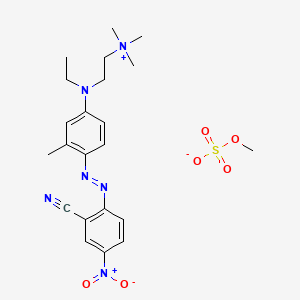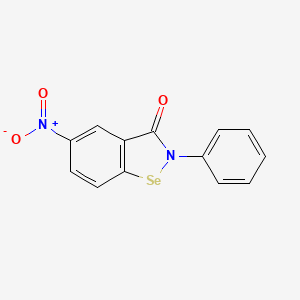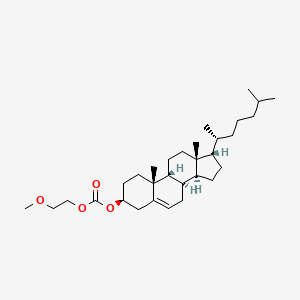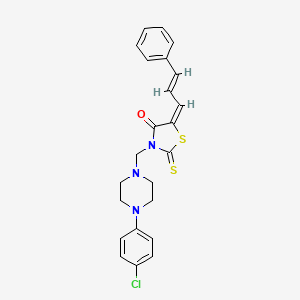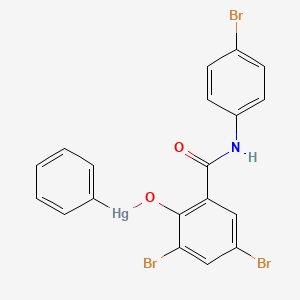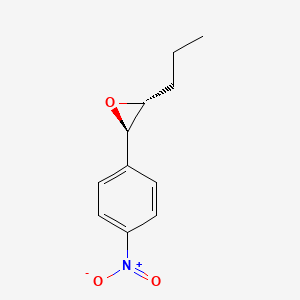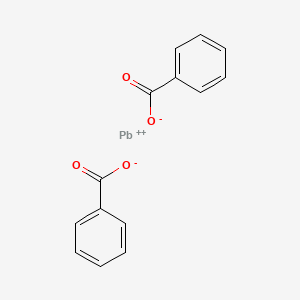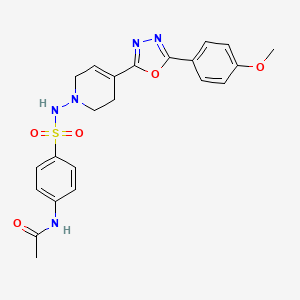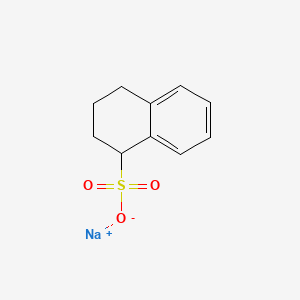
Sodium tetrahydronaphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrahydronaphthalenesulphonate is a chemical compound with the molecular formula C10H11NaO3S. It is a sodium salt of tetrahydronaphthalenesulfonic acid and is known for its diverse applications in various industries. This compound is primarily used as a dispersing agent and has significant roles in chemical synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene. The process includes several steps such as sulfonating, condensing, neutralizing, filter pressing, and spray drying . The sulfonation reaction is carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where tetrahydronaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tetrahydronaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to tetrahydronaphthalene.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Sodium tetrahydronaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is employed in biological studies for its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its interaction with various molecular targets. It acts as a dispersing agent by reducing the surface tension between particles, thereby preventing aggregation. This property is particularly useful in industrial applications where uniform dispersion is required .
Comparaison Avec Des Composés Similaires
Sodium naphthalene: An organic salt used as a reductant in organic synthesis.
Sodium sulfonate derivatives: These compounds share similar sulfonic acid groups and are used in various industrial applications.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to its tetrahydronaphthalene backbone, which imparts specific chemical properties that are different from other naphthalene derivatives. Its ability to act as a dispersing agent and its stability in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
42553-02-6 |
|---|---|
Formule moléculaire |
C10H11NaO3S |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


